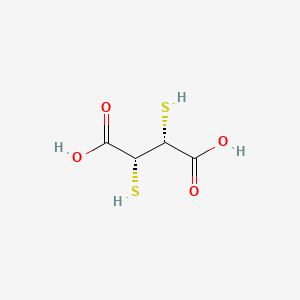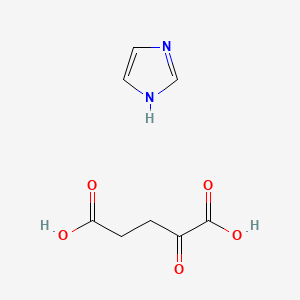
2,3-Dimercaptosuccinic acid, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimercaptosuccinic acid, (-)-, also known as meso-2,3-dimercaptosuccinic acid, is an organosulfur compound with the molecular formula C4H6O4S2. It is a white crystalline powder at room temperature and has a characteristic odor due to the presence of thiol groups. This compound is widely recognized for its role as a chelating agent, particularly in the treatment of heavy metal poisoning .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimercaptosuccinic acid can be synthesized through the reaction of maleic anhydride with thiourea, followed by hydrolysis. Another method involves the reaction of fumaric acid with hydrogen sulfide in the presence of a catalyst .
Industrial Production Methods
Industrial production of 2,3-dimercaptosuccinic acid typically involves the catalytic hydrogenation of maleic anhydride in the presence of thiourea, followed by hydrolysis. This method is preferred due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiolates.
Substitution: The carboxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed.
Reduction: Thiolates are produced.
Substitution: Various substituted derivatives of 2,3-dimercaptosuccinic acid are formed.
Wissenschaftliche Forschungsanwendungen
2,3-Dimercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions.
Biology: It is used in studies involving metal ion transport and detoxification.
Medicine: It is used as a treatment for heavy metal poisoning, including lead, mercury, and arsenic poisoning.
Industry: It is used in the preparation of nanoparticles and as a surface modifier for various materials
Wirkmechanismus
2,3-Dimercaptosuccinic acid exerts its effects by binding to heavy metal ions through its thiol groups, forming stable, water-soluble complexes that are excreted from the body via the kidneys. This chelation process reduces the toxicity of heavy metals and facilitates their removal from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimercaptopropanesulfonic acid (DMPS): Another chelating agent used for heavy metal detoxification.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.
Dimercaprol (BAL): A chelating agent used for arsenic, mercury, and lead poisoning.
Uniqueness
2,3-Dimercaptosuccinic acid is unique due to its high specificity for heavy metal ions and its ability to form stable, water-soluble complexes. Unlike some other chelating agents, it has a relatively low toxicity and is effective in treating a wide range of heavy metal poisonings .
Eigenschaften
| 10008-75-0 | |
Molekularformel |
C4H6O4S2 |
Molekulargewicht |
182.2 g/mol |
IUPAC-Name |
(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
InChI-Schlüssel |
ACTRVOBWPAIOHC-LWMBPPNESA-N |
Isomerische SMILES |
[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |
Kanonische SMILES |
C(C(C(=O)O)S)(C(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




